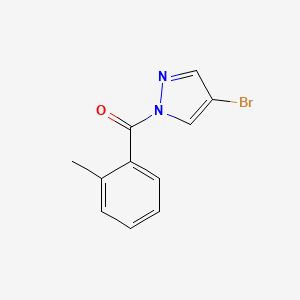

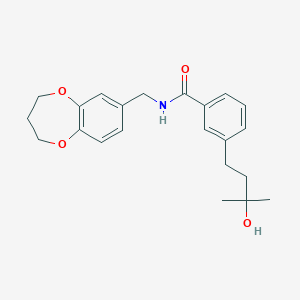

![molecular formula C12H13N3OS2 B5554624 3-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-苯基丙酰胺](/img/structure/B5554624.png)

3-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide" involves several key steps, including the cyclization of thiosemicarbazides or thiohydrazides into thiadiazoles in the presence of a catalyst such as manganese(II) nitrate. For example, compounds similar to the one have been synthesized using manganese(II)-catalyzed reactions, which lead to the formation of thiadiazoles through the loss of H2O or H2S, depending on the starting materials used. The geometry optimization of these compounds has been performed using DFT methods, comparing well with single crystal X-ray data, indicating stable structures due to negative HOMO and LUMO energy values (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide", is characterized by intramolecular as well as intermolecular hydrogen bonding. These compounds often crystallize in the monoclinic system, with space groups varying depending on the specific substituents and molecular interactions present. The structural analysis through single-crystal X-ray data reveals detailed insights into the bonding patterns and stability of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives involves various reactions such as oxidative dimerization, which can be catalyzed by specific reagents to form disubstituted thiadiazoles. These reactions are highly efficient and can yield products with high purity and in excellent yields. Such processes highlight the versatile chemical nature of thiadiazole compounds and their potential for further chemical modifications (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide" and related compounds depend significantly on their molecular structure. Factors such as molecular weight, crystalline structure, and the presence of specific functional groups influence their solubility, melting points, and other physical characteristics. Spectroscopic methods, including IR, NMR, and mass spectrometry, are instrumental in characterizing these properties and providing insights into the molecular configurations of thiadiazole derivatives.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including the ability to form complexes with metals, participate in hydrogen bonding, and undergo various organic reactions. Their chemical stability, electronic properties, and reactivity make them subjects of interest in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis. The electronic transition from the ground state to the excited state in these molecules is mainly associated with π⋯π transitions, indicating their potential applications in optoelectronic devices (Dani et al., 2013).

科学研究应用

抗癌应用

大量研究强调了噻二唑衍生物的抗癌潜力。这些化合物对多种癌细胞系显示出有希望的结果。例如,一项研究提出了新型噻唑和1,3,4-噻二唑衍生物作为有效抗癌剂的合成和评价。具体而言,化合物对肝细胞癌细胞系显示出显着的抗癌活性,这为未来的抗癌疗法提供了一个有希望的方向(Gomha et al., 2017)。另一项研究重点关注N-((5-(取代亚甲基氨基)-1,3,4-噻二唑-2-基)甲基)苯甲酰胺衍生物的微波辅助合成,评价了它们对多种人类癌细胞系的抗癌活性,包括黑色素瘤、白血病、宫颈癌和乳腺癌。这项研究重点介绍了几种具有有希望的GI50值的化合物,表明在癌症治疗中具有潜在疗效(Tiwari et al., 2017)。

抗菌应用

噻二唑衍生物也因其抗菌特性而受到研究。例如,合成了含有1,3,4-噻二唑部分的新杂环并评价了它们的抗菌活性。该系列的一些成员对测试的微生物表现出有希望的活性,表明它们作为抗菌剂的潜力(Farghaly et al., 2011)。

抗惊厥应用

对噻二唑衍生物的抗惊厥特性的研究产生了令人鼓舞的结果。一项研究合成了3-[[5-(烷基苄叉亚氨基)-1,3,4-噻二唑-2-基]甲基氨基-2]-甲基-6-单取代喹唑啉-4(3H)-酮,并评价了它们的抗惊厥活性。这项研究确定了几种具有有效抗惊厥作用的化合物,突出了噻二唑衍生物在惊厥性疾病治疗中的潜力(Archana et al., 2002)。

作用机制

The mechanism of action of 1,3,4-thiadiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit the urease enzyme, which is critical for the survival of certain bacteria .

安全和危害

未来方向

属性

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)17-8-7-11(16)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQLNFCYIXIEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)